molecular formula C10H13N5O2 B13708544 tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate

tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate

Cat. No.: B13708544
M. Wt: 235.24 g/mol
InChI Key: YXZPVNGFKOLOGR-UHFFFAOYSA-N
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Description

Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate is a compound belonging to the class of triazolo-pyrazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate typically involves the reaction of a triazolo-pyrazine derivative with tert-butyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and signaling pathways, which can lead to its antibacterial and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This structural feature can influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate

InChI

InChI=1S/C10H13N5O2/c1-10(2,3)17-9(16)13-7-5-15-6-12-14-8(15)4-11-7/h4-6H,1-3H3,(H,13,16)

InChI Key

YXZPVNGFKOLOGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN2C=NN=C2C=N1

Origin of Product

United States

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